4(3H)-Quinazolinone, 3-(((((1-methylethyl)amino)methyl)amino)methyl)-, dihydrochloride
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Overview
Description
4(3H)-Quinazolinone, 3-(((((1-methylethyl)amino)methyl)amino)methyl)-, dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound belongs to the quinazolinone family, known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(((((1-methylethyl)amino)methyl)amino)methyl)-, dihydrochloride typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-(((((1-methylethyl)amino)methyl)amino)methyl)-, dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs .
Scientific Research Applications
4(3H)-Quinazolinone, 3-(((((1-methylethyl)amino)methyl)amino)methyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(((((1-methylethyl)amino)methyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: A parent compound with a simpler structure.
4(3H)-Quinazolinone derivatives: Various derivatives with different substituents.
Other heterocyclic compounds: Such as benzodiazepines and pyrimidines.
Uniqueness
4(3H)-Quinazolinone, 3-(((((1-methylethyl)amino)methyl)amino)methyl)-, dihydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
75159-17-0 |
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Molecular Formula |
C13H20Cl2N4O |
Molecular Weight |
319.2 g/mol |
IUPAC Name |
3-[[(propan-2-ylamino)methylamino]methyl]quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C13H18N4O.2ClH/c1-10(2)15-7-14-8-17-9-16-12-6-4-3-5-11(12)13(17)18;;/h3-6,9-10,14-15H,7-8H2,1-2H3;2*1H |
InChI Key |
RMWRSNXRTSNVMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCNCN1C=NC2=CC=CC=C2C1=O.Cl.Cl |
Origin of Product |
United States |
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